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Cat. No.: B1596207 Get Quote

Introduction: The Significance of Chirality in a C10
Backbone
In the landscape of synthetic chemistry, particularly within pharmaceutical and fine chemical

development, the demand for enantiomerically pure building blocks is paramount. (S)-(+)-2-
Decanol, a chiral secondary alcohol, represents a fundamental and versatile synthon. Its ten-

carbon aliphatic chain provides significant lipophilicity, while the hydroxyl group at a defined

stereocenter (the S-configuration at C2) offers a reactive handle for a multitude of chemical

transformations.

This guide moves beyond a simple datasheet, providing researchers, scientists, and drug

development professionals with a comprehensive understanding of (S)-(+)-2-Decanol. We will

delve into its core physicochemical properties, explore robust methodologies for its

stereoselective synthesis, detail analytical protocols for its characterization and enantiomeric

verification, and discuss its application as a valuable intermediate in the synthesis of complex,

high-value molecules. The causality behind experimental choices and the validation inherent in

the described protocols are emphasized throughout to ensure both scientific integrity and

practical utility.
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The utility of a chemical building block begins with a thorough understanding of its intrinsic

properties. These values dictate reaction conditions, purification strategies, and potential

applications. The key properties of 2-decanol are summarized below. While many reported

values do not distinguish between enantiomers, they provide a reliable baseline for handling

the (S)-(+) form.

Property Value Source(s)

IUPAC Name (2S)-decan-2-ol [1]

Synonyms
(S)-(+)-Methyl octyl carbinol,

(+)-2-Decanol
[1]

CAS Number 33758-16-6 [1]

Racemate CAS 1120-06-5 [2][3]

Molecular Formula C₁₀H₂₂O [4]

Molecular Weight 158.28 g/mol [3][4]

Appearance Clear, colorless liquid [5]

Boiling Point 211 °C (at 760 mmHg) [3]

Melting Point -6 to -4 °C [3]

Density 0.827 g/mL at 25 °C [2][3]

Refractive Index (n²⁰/D) 1.434 [3]

Optical Rotation, [α] Positive (+) [1]

Solubility
Insoluble in water; Soluble in

ethanol, ether
[5]

Flash Point 85 °C (185 °F) [3]

The "(+)" designation in the common name indicates that this enantiomer is dextrorotatory,

meaning it rotates plane-polarized light in a clockwise direction.

Molecular Structure
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The structure of (S)-(+)-2-Decanol is defined by a ten-carbon chain with a hydroxyl group on

the second carbon, which is a chiral center.

Caption: 2D structure of (S)-(+)-2-Decanol.

Asymmetric Synthesis: Accessing Enantiopurity
The production of enantiomerically pure (S)-(+)-2-Decanol is most efficiently achieved through

the asymmetric reduction of its corresponding prochiral ketone, 2-decanone. Biocatalysis,

utilizing isolated enzymes or whole-cell systems, offers a green, highly selective, and scalable

approach.[2]

Causality in Method Selection: Why Biocatalysis?
Traditional chemical methods for asymmetric reduction often rely on expensive chiral metal

catalysts (e.g., Ru-, Rh-based) and stoichiometric amounts of chiral ligands or auxiliaries.

These methods can present challenges related to catalyst cost, removal of metal contaminants

from the final product, and the use of non-renewable resources.

In contrast, biocatalysis leverages enzymes—specifically alcohol dehydrogenases (ADHs)—

that have evolved to perform stereoselective reductions with near-perfect fidelity.[2] These

reactions can be run in aqueous media under mild conditions (ambient temperature and

pressure), significantly reducing the environmental footprint and operational hazards. The use

of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), further simplifies

the process by providing in situ regeneration of the necessary cofactor (NADPH), eliminating

the need to add this expensive reagent externally.

Experimental Protocol: Biocatalytic Reduction of 2-
Decanone
This protocol describes a representative lab-scale synthesis using a commercially available,

cloned ketoreductase (KRED) enzyme with a cofactor regeneration system.

Materials:

2-Decanone (Substrate)
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Ketoreductase (e.g., KRED-P1-A06 or similar, selected for S-selectivity)

NADP⁺ (Cofactor)

Isopropanol (IPA) (Cosubstrate for cofactor regeneration)

Potassium phosphate buffer (100 mM, pH 7.0)

Ethyl acetate (Extraction solvent)

Magnesium sulfate (Drying agent)

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium

phosphate buffer (pH 7.0).

Reagent Addition: To the buffer, add NADP⁺ to a final concentration of 1 mM. Dissolve

completely.

Enzyme Addition: Add the ketoreductase enzyme to a loading of 1-5 mg/mL. Stir gently until

dissolved.

Substrate & Cosubstrate: Add 2-decanone (e.g., 50 mM final concentration) and isopropanol

(5-10% v/v). The isopropanol serves as the sacrificial hydride donor, allowing the enzyme to

regenerate the active NADPH cofactor.

Reaction: Maintain the reaction at 30 °C with gentle agitation for 12-24 hours.

Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl

acetate, and analyzing by chiral GC (see Section 4) to determine conversion and

enantiomeric excess (% ee).

Workup: Once the reaction reaches completion (>99% conversion), quench by adding an

equal volume of ethyl acetate.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous phase two more times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate the solvent in vacuo. The resulting crude (S)-(+)-2-decanol can be further

purified by silica gel chromatography if necessary.

Caption: Workflow for the asymmetric synthesis of (S)-(+)-2-Decanol.

Analytical Characterization and Quality Control
Confirming the identity, purity, and, most importantly, the enantiomeric integrity of (S)-(+)-2-
Decanol is a critical step. This requires a combination of spectroscopic and chromatographic

techniques.

Spectroscopic Identity Confirmation
Standard spectroscopic methods are used to confirm the molecular structure.

Expected NMR Data (in CDCl₃):

¹³C NMR: Characteristic peaks are expected around δ 68.1 (C2, bearing the -OH group), δ

39.1 (C3), δ 31.9 (C9), δ 29.6 (C8), δ 29.3 (C7), δ 25.9 (C4), δ 23.5 (C1), and δ 22.7 (C6), δ

14.1 (C10).

¹H NMR: Key signals include a multiplet around δ 3.79 (H at C2), a doublet at δ 1.19 (CH₃ at

C1), a triplet around δ 0.88 (terminal CH₃ at C10), and a series of multiplets between δ 1.2-

1.5 for the methylene protons. The OH proton will appear as a broad singlet.

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

Protocol: Determination of Enantiomeric Purity by Chiral
Gas Chromatography (GC)
This protocol provides a self-validating system for quantifying the enantiomeric excess (% ee)

of the synthesized alcohol. The choice of a chiral stationary phase is causal; it creates a

transient diastereomeric interaction with the enantiomers, leading to differential retention times.

Instrumentation & Consumables:

Gas Chromatograph with Flame Ionization Detector (FID).
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Chiral GC Column: Cyclodextrin-based, e.g., Beta-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm

film thickness).

Carrier Gas: Helium or Hydrogen.

Sample: (S)-(+)-2-Decanol, diluted in hexane or ethyl acetate (approx. 1 mg/mL).

GC Conditions:

Injector: Set to 230 °C with a split ratio of 50:1.

Carrier Gas: Constant flow at 1.0 mL/min.

Oven Program: Isothermal at 110 °C. This temperature is chosen to provide sufficient

thermal energy for elution while maximizing the differential interaction with the chiral

stationary phase to achieve baseline separation.

Detector (FID): Set to 250 °C.

Injection: Inject 1 µL of the prepared sample.

Data Analysis & System Validation:

Validation: First, inject a sample of racemic 2-decanol to confirm the column separates the

two enantiomers and to determine their respective retention times. The (S)-enantiomer is

expected to elute after the (R)-enantiomer on this type of column.

Quantification: Integrate the peak areas for the (S) and any present (R) enantiomer in the

sample chromatogram.

Calculation: Calculate the enantiomeric excess using the formula: % ee = [ (Area_S -

Area_R) / (Area_S + Area_R) ] × 100

Caption: Analytical workflow for determining the enantiomeric purity of 2-Decanol.

Applications in High-Value Synthesis
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The primary value of (S)-(+)-2-Decanol lies in its role as a chiral building block. Its defined

stereochemistry can be transferred through subsequent reactions to construct larger, more

complex chiral molecules.

Case Study: A Precursor for Insect Pheromone
Synthesis
A compelling application for chiral synthons like (S)-(+)-2-Decanol is in the synthesis of insect

pheromones, which are often highly stereospecific. For example, (+)-Disparlure ((7R,8S)-7,8-

epoxy-2-methyloctadecane) is the potent sex pheromone of the invasive gypsy moth

(Lymantria dispar).[6][7] Enantiomerically pure (+)-Disparlure is used in pest management

programs for monitoring and mating disruption.[8]

(S)-(+)-2-Decanol can serve as a precursor to the C10 fragment required for the synthesis of

(+)-Disparlure, establishing the critical (S)-stereocenter that ultimately becomes the (8S)-center

in the final product. A synthetic chemist can leverage this starting material to avoid complex

asymmetric steps later in the synthesis, a strategy known as the "chiral pool" approach.[9]

A plausible synthetic transformation involves converting the alcohol to a suitable leaving group

(e.g., a tosylate or bromide) followed by coupling with another fragment to build the full carbon

skeleton of the pheromone.

Safety and Handling
Proper handling of (S)-(+)-2-Decanol is essential for laboratory safety.
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Hazard Category Information Source(s)

GHS Classification Eye Irritation (Category 2) [4][5]

Signal Word Warning [5]

Physical Hazard Combustible Liquid [3]

Personal Protective Equipment

(PPE)

Safety glasses/goggles,

chemical-resistant gloves (e.g.,

nitrile)

[3]

Storage

Store in a cool, well-ventilated

area below +30°C. Keep away

from strong oxidizing agents,

acid chlorides, and acid

anhydrides.

[2]

Handling

Avoid contact with eyes, skin,

and clothing. Use in a well-

ventilated area or with a fume

hood. Keep away from open

flames and hot surfaces.

[3]

Conclusion
(S)-(+)-2-Decanol is more than a simple C10 alcohol; it is a strategic tool for introducing

chirality and lipophilicity into target molecules. Its value is realized through robust and green

synthetic methods, such as biocatalysis, which provide access to high enantiomeric purity. For

professionals in drug development and specialty chemical synthesis, a thorough understanding

of its properties, synthesis, and analytical verification—as detailed in this guide—is crucial for

leveraging its full potential as a chiral building block in the creation of innovative and complex

chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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